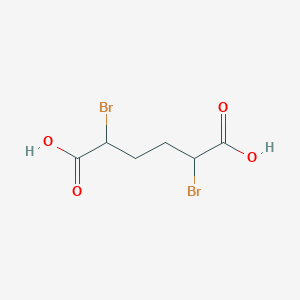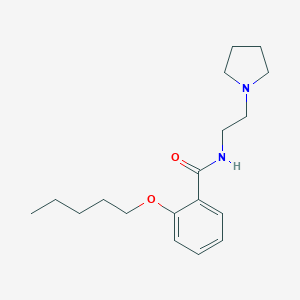
2,5-Dibromoadipic acid
描述
2,5-Dibromoadipic acid (DBAA) is a chemical compound that belongs to the family of dibromoalkanedioic acids. It is a white crystalline powder that is soluble in water and commonly used in scientific research. DBAA has a unique chemical structure that makes it an ideal candidate for various applications in the field of biochemistry and physiology.
作用机制
2,5-Dibromoadipic acid acts as a competitive inhibitor of dehalogenases by binding to the active site of the enzyme and preventing the substrate from binding. This results in the inhibition of the enzymatic reaction and the accumulation of the substrate in the cell. The mechanism of action of 2,5-Dibromoadipic acid has been extensively studied using various biochemical and biophysical techniques such as X-ray crystallography and molecular dynamics simulations.
生化和生理效应
2,5-Dibromoadipic acid has been shown to have various biochemical and physiological effects. It has been reported to induce oxidative stress in cells by generating reactive oxygen species (ROS) and depleting glutathione levels. 2,5-Dibromoadipic acid has also been shown to inhibit the growth of various bacterial and fungal strains by disrupting their metabolic pathways. In addition, 2,5-Dibromoadipic acid has been reported to have neuroprotective effects by reducing the damage caused by oxidative stress in neuronal cells.
实验室实验的优点和局限性
2,5-Dibromoadipic acid has several advantages as a substrate for enzymatic assays and other lab experiments. It is readily available and relatively inexpensive compared to other substrates. 2,5-Dibromoadipic acid is also stable under a wide range of pH and temperature conditions, making it suitable for various experimental conditions. However, 2,5-Dibromoadipic acid has some limitations, including its low solubility in water and its potential toxicity to cells at high concentrations. Therefore, careful optimization of experimental conditions is necessary to ensure accurate and reproducible results.
未来方向
There are several future directions for the study of 2,5-Dibromoadipic acid. One potential direction is the synthesis of novel derivatives of 2,5-Dibromoadipic acid with enhanced biological activity. Another direction is the development of new enzymatic assays using 2,5-Dibromoadipic acid as a substrate for the detection of other enzymes involved in the degradation of aromatic compounds. In addition, further studies are needed to elucidate the mechanism of action of 2,5-Dibromoadipic acid and its potential therapeutic applications in various diseases.
Conclusion
In conclusion, 2,5-Dibromoadipic acid is a versatile chemical compound that has various applications in scientific research. Its unique chemical structure and properties make it an ideal candidate for enzymatic assays, biochemical studies, and drug development. However, careful optimization of experimental conditions is necessary to ensure accurate and reproducible results. Further studies are needed to explore the full potential of 2,5-Dibromoadipic acid in various fields of research.
合成方法
The synthesis of 2,5-Dibromoadipic acid involves the reaction between adipic acid and bromine in the presence of a catalyst. The reaction takes place under controlled conditions of temperature and pressure. The resulting product is then purified by recrystallization and characterized by various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
2,5-Dibromoadipic acid is widely used in scientific research for various applications. It is commonly used as a substrate for the enzymatic assay of 2,5-dibromocinnamic acid dehalogenase, which is an important enzyme involved in the degradation of aromatic compounds in bacteria. 2,5-Dibromoadipic acid is also used as a model compound for studying the mechanism of action of dehalogenases and other related enzymes. In addition, 2,5-Dibromoadipic acid has been used as a precursor for the synthesis of various biologically active compounds such as antimicrobial agents and anticancer drugs.
属性
IUPAC Name |
2,5-dibromohexanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Br2O4/c7-3(5(9)10)1-2-4(8)6(11)12/h3-4H,1-2H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABAKEOYQZKPBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)Br)C(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00956270 | |
| Record name | 2,5-Dibromohexanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromoadipic acid | |
CAS RN |
3479-85-4 | |
| Record name | 2,5-Dibromoadipic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3479-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dibromoadipic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003479854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3479-85-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243606 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Dibromohexanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dibromoadipic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.417 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















